2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol
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Overview
Description
2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol It is characterized by the presence of a cyclopropyl group, a dichlorobenzyl group, and an aminoethanol moiety
Preparation Methods
The synthesis of 2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylamine to form an intermediate, which is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol can be compared with other similar compounds, such as:
2-[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-ethanol: This compound has a similar structure but with a different substitution pattern on the benzyl group.
2-[Cyclopropyl-(2,5-dichloro-phenyl)-amino]-ethanol: This compound differs in the presence of a phenyl group instead of a benzyl group.
2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-propanol: This compound has a propanol moiety instead of an ethanol moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopropyl and dichlorobenzyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-1-4-12(14)9(7-10)8-15(5-6-16)11-2-3-11/h1,4,7,11,16H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYPIKAHCPFJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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